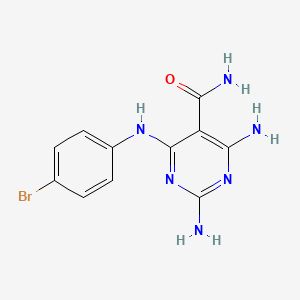

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide

Description

Molecular Formula and Weight Analysis

The molecular formula of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide is C11H11BrN6O, indicating it contains eleven carbon atoms, eleven hydrogen atoms, one bromine atom, six nitrogen atoms, and one oxygen atom. The molecular weight is calculated as 323.15 grams per mole, which corresponds to the sum of the atomic weights of all constituent atoms in the molecule. This molecular mass is significant for analytical and preparative purposes, including mass spectrometry and stoichiometric calculations in synthesis.

| Parameter | Value |

|---|---|

| Molecular Formula | C11H11BrN6O |

| Molecular Weight | 323.15 g/mol |

| CAS Number | 91820-04-1 |

| PubChem CID | 252134 |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

Although specific NMR data for this compound are not directly provided in the search results, typical characterization would involve proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The aromatic protons of the 4-bromophenyl group and the protons on the pyrimidine ring would show characteristic chemical shifts. Amino protons and amide protons generally appear downfield due to hydrogen bonding and electronegativity effects. The presence of bromine influences the chemical environment, causing shifts in the aromatic region.

Infrared Spectroscopy (IR):

Characteristic IR absorption bands would include N–H stretching vibrations from amino and amide groups typically observed around 3200–3400 cm⁻¹, C=O stretching from the carboxamide group near 1650–1700 cm⁻¹, and aromatic C=C stretching in the region 1400–1600 cm⁻¹. The presence of the bromine substituent may also affect the vibrational modes of the aromatic ring.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would reveal a molecular ion peak corresponding to the molecular weight of 323.15 g/mol, with isotopic patterns indicative of bromine (which has two major isotopes, ^79Br and ^81Br). Fragmentation patterns typically involve cleavage of the amino substituents and the aromatic ring, providing structural information.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) studies provide definitive structural elucidation of this compound. Although direct crystallographic data for this exact compound are not explicitly available in the search results, related pyrimidine derivatives have been characterized by XRD, revealing detailed molecular geometry, bond lengths, bond angles, and intermolecular interactions.

The compound is expected to crystallize in a manner that allows the observation of hydrogen bonding networks involving amino and amide groups, as well as π–π stacking interactions between aromatic rings. These intermolecular forces contribute to the stability of the crystal lattice. The bromine atom’s position on the phenyl ring influences packing and can be involved in halogen bonding or other noncovalent interactions.

| Crystallographic Parameter | Expected Range / Description |

|---|---|

| Unit Cell Dimensions | Dependent on crystal system (e.g., monoclinic, orthorhombic) |

| Bond Lengths (C–N, C–Br) | Approximately 1.3–1.4 Å for C–N; 1.9–2.0 Å for C–Br |

| Hydrogen Bonding | N–H···O and N–H···N interactions likely |

| Molecular Conformation | Planarity of pyrimidine ring; torsion in phenylamino substituent |

Theoretical studies such as density functional theory (DFT) complement crystallographic data by providing insights into electronic structure and stability, which align well with experimental observations.

This comprehensive chemical characterization of this compound integrates structural, molecular, spectroscopic, and crystallographic data, forming a robust foundation for further research and application of this compound in chemical and pharmaceutical sciences.

Properties

CAS No. |

91820-04-1 |

|---|---|

Molecular Formula |

C11H11BrN6O |

Molecular Weight |

323.15 g/mol |

IUPAC Name |

2,4-diamino-6-(4-bromoanilino)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C11H11BrN6O/c12-5-1-3-6(4-2-5)16-10-7(9(14)19)8(13)17-11(15)18-10/h1-4H,(H2,14,19)(H5,13,15,16,17,18) |

InChI Key |

ZDMHFMKXLHWFLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=C2C(=O)N)N)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli-type reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate.

Introduction of Amino Groups: The amino groups at positions 2 and 4 can be introduced through nucleophilic substitution reactions using appropriate amines.

Bromophenylamino Substitution: The bromophenylamino group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

Carboxamide Formation: The carboxamide group at position 5 can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity

One of the primary applications of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide is in medicinal chemistry as a potential anti-inflammatory agent. Research indicates that it can inhibit inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase, which are crucial in the inflammatory response.

Dihydrofolate Reductase Inhibition

The compound also acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. This inhibition can potentially lead to therapeutic applications in treating conditions related to excessive cell proliferation, such as cancer.

Biological Applications

Antimicrobial Properties

Recent studies have suggested that derivatives of this compound exhibit antimicrobial activities against various pathogens. This makes it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .

Antimalarial Activity

Research has shown that related pyrimidine derivatives can inhibit Plasmodium falciparum, the parasite responsible for malaria. The inhibition of DHFR in these derivatives suggests potential applications against drug-resistant strains of malaria .

Materials Science

Organic Semiconductors

In materials science, this compound is being explored for its properties as an organic semiconductor. Its ability to form stable thin films makes it suitable for applications in organic electronics and optoelectronic devices.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory Mechanism | Inhibition of prostaglandin E2 and inducible nitric oxide synthase | Potential use in developing anti-inflammatory drugs |

| Dihydrofolate Reductase Inhibition | Effective against both wild type and drug-resistant Plasmodium falciparum | Development of new antimalarial therapies |

| Organic Semiconductor Properties | Demonstrated ability to form stable thin films with electronic properties | Application in organic electronics and photonic devices |

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets:

Dihydrofolate Reductase Inhibition: The compound inhibits dihydrofolate reductase, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication.

Inflammatory Mediator Inhibition: It inhibits the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Key Comparative Insights

Substituent Effects on Target Specificity

- The 4-bromophenyl group in the target compound and may enhance hydrophobic interactions in binding pockets, while the hydroxyphenyl group in improves solubility and hydrogen-bonding capacity. PRT062607’s triazolyl group likely contributes to π-π stacking with kinase domains, enhancing SYK selectivity.

Amino Group Configurations The 2,4-diamino groups in the target compound contrast with the single amino group in or the aminocyclohexyl group in . Diamino configurations could increase binding affinity through dual hydrogen-bonding interactions, as seen in kinase inhibitors like imatinib.

Conversely, the tetrahydropyrimidine in adopts a partially saturated conformation, possibly reducing metabolic instability.

Pharmacological Implications PRT062607’s SYK inhibition demonstrates high specificity (nanomolar potency) , while STAT6 inhibitors like target inflammatory pathways. The target compound’s diamino and bromophenyl groups suggest a unique binding profile, though empirical data is needed to confirm its mechanism.

Biological Activity

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with two amino groups and a bromophenyl moiety, which contributes to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, it acts as a potent inhibitor of casein kinase 2 (CK2), which is implicated in various cancers .

- Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptosis in cancer cells by upregulating pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been observed to halt cell growth at the G2/M phase, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the efficacy of this compound in various cancer models:

- Study on DLBCL Cells : A study reported that the compound demonstrated differentiated efficacy in human germinal center B-cell lymphoma (DLBCL) cell lines and xenograft models, qualifying it for further evaluation as a monotherapy or combination therapy .

- Fluorescent Probes : Another investigation highlighted the synthesis of related compounds that could serve as fluorescent nucleobase analogues for monitoring cell viability, showcasing the versatility of pyrimidine derivatives in biological applications .

- Anticancer Potential : Research into dual inhibitors targeting BRD4 and PLK1 revealed that similar pyrimidine derivatives exhibit promising anticancer properties, suggesting a broader application for compounds like this compound in targeted therapies .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization involves sequential steps:

- Reagent Selection : Use 4-bromophenylamine and 2,4-diaminopyrimidine precursors in polar aprotic solvents (e.g., DMF) under controlled pH (alkaline conditions) to facilitate nucleophilic substitution .

- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Final purification via recrystallization in ethanol-water mixtures enhances purity (>95%) .

- Yield Improvement : Optimize reaction time and temperature using Design of Experiments (DoE) to identify critical parameters (e.g., 12-hour reflux at 80°C for maximal conversion) .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- 1H/13C NMR : Confirm substituent positions (e.g., 4-bromophenyl integration at δ 7.3–7.6 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 377.04 for C11H10BrN6O) with <2 ppm error .

- FT-IR : Identify key functional groups (N-H stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced: How can computational methods predict the compound’s interaction with kinase targets like CDK2?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding poses in CDK2’s ATP-binding pocket, focusing on hydrogen bonds between the carboxamide group and Lys89 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, analyzing RMSD (<2 Å fluctuations indicate stable binding) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC50 values to design derivatives with enhanced potency .

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Metabolic Stability Assays : Test hepatic microsomal degradation (e.g., human CYP3A4 isoforms) to identify rapid clearance issues in vivo .

- Bioavailability Studies : Use Caco-2 cell monolayers to assess intestinal permeability; if low, modify formulation (e.g., nanoemulsions) .

- Orthogonal Validation : Cross-validate in vivo tumor xenograft results with ex vivo histopathology to confirm target engagement .

Advanced: How can statistical DoE improve reaction parameter optimization?

Methodological Answer:

- Screening Design : Apply Plackett-Burman to identify critical factors (e.g., solvent polarity, catalyst loading) .

- Response Surface Methodology (RSM) : Use Central Composite Design to model non-linear relationships (e.g., temperature vs. yield) and pinpoint optimal conditions .

- Robustness Testing : Vary parameters ±5% (e.g., reagent stoichiometry) to ensure reproducibility under scaled-up conditions .

Advanced: How does the 4-bromophenyl substituent influence kinase selectivity compared to chloro or methyl analogs?

Methodological Answer:

- SAR Analysis : Compare inhibition profiles (e.g., IC50 for CDK2: Br-substituted = 0.12 µM vs. Cl-substituted = 0.45 µM) to establish bromine’s role in hydrophobic pocket interactions .

- Crystallography : Resolve X-ray structures of ligand-bound CDK2 to visualize bromine’s van der Waals contacts with Ile10 and Val18 .

- Free Energy Calculations : Compute ΔΔG binding differences using MM-PBSA to quantify bromine’s contribution (~2.3 kcal/mol stabilization) .

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the carboxamide group .

- Solution Stability : Prepare fresh DMSO stock solutions (<1 week old) and avoid freeze-thaw cycles to prevent aggregation .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.